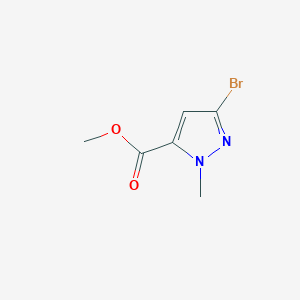

methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSKUWANJCIMBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784137-59-2 | |

| Record name | methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of a reliable and regioselective synthetic route to this compound, a valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical development. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. The narrative emphasizes the causality behind experimental choices, grounding the methodology in established principles of organic chemistry.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole scaffold is a privileged structure in modern chemistry, forming the core of numerous biologically active compounds. Its derivatives are integral to pharmaceuticals such as Celebrex (a COX-2 inhibitor) and Viagra, as well as a new generation of insecticides.[1][2] Specifically, pyrazole-5-carboxylic acid esters functionalized with a bromine atom at the 3-position are crucial intermediates. They serve as versatile precursors for introducing further molecular complexity through cross-coupling reactions, enabling the synthesis of targeted therapeutic agents and advanced agrochemicals like chlorantraniliprole.[3][4]

The synthesis of this compound presents a distinct regiochemical challenge: the precise placement of the methyl group on the nitrogen (N-1), the bromine atom (C-3), and the carboxylate group (C-5). Direct bromination of the pyrazole ring often leads to a mixture of isomers, making it an unreliable strategy for scalable production.[5] This guide details a robust, three-step synthetic sequence that leverages a Sandmeyer reaction to ensure unambiguous regiocontrol.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis is key to designing an efficient synthesis. Our strategy hinges on installing the key functional groups in a controlled sequence, culminating in the target molecule.

Caption: Retrosynthetic pathway for the target compound.

This approach is superior to direct bromination because it builds the regiochemistry into the molecule from the beginning. The Sandmeyer reaction, in particular, provides a classic and powerful method for converting an amino group at a specific position into a bromine atom without isomerization.[6]

Detailed Synthetic Pathway and Experimental Protocols

The recommended forward synthesis proceeds through three distinct stages, each designed for high yield and ease of purification.

Overall Synthetic Workflow

The diagram below outlines the complete transformation from commercially available starting materials to the final product.

Caption: Three-step synthetic workflow to the target molecule.

Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

This initial step constructs the core pyrazole ring with the necessary functional group handles for subsequent transformations. The reaction is a cyclocondensation between a β-ketoester derivative and methylhydrazine.

-

Causality: The use of ethyl 2-cyano-3-oxobutanoate as the 1,3-dicarbonyl equivalent is strategic. The cyano group ultimately directs the formation of the 3-amino pyrazole, while the ester provides the precursor to the C-5 carboxylate. Methylhydrazine is used to introduce the N-1 methyl group. The regioselectivity is controlled by the differential reactivity of the ketone and ester carbonyls with the two nitrogen atoms of methylhydrazine.

Protocol:

-

To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per gram of ketoester), add methylhydrazine (1.05 eq) dropwise at room temperature.

-

Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Recrystallize from an ethanol/water mixture to obtain pure Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate as a crystalline solid.

Step 2: Synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid via Sandmeyer Reaction

This is the key regiochemistry-defining step. The 3-amino group is converted to a diazonium salt, which is subsequently displaced by bromide. The reaction conditions also hydrolyze the ethyl ester to a carboxylic acid.

-

Causality: The Sandmeyer reaction is a robust method for introducing halides onto an aromatic or heteroaromatic ring. It proceeds via a diazonium intermediate, which is highly reactive. The use of hydrobromic acid (HBr) serves as both the acid for diazotization and the source of bromide ions. Copper(I) bromide (CuBr) catalyzes the decomposition of the diazonium salt and the transfer of the bromide.

Protocol:

-

Suspend Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~5-6 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to complete the formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction and hydrolysis of the ester.

-

Cool the mixture, and collect the precipitated solid by filtration. Wash thoroughly with water to remove copper salts.

-

Dry the solid under vacuum to yield 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Synthesis of this compound

The final step is a standard Fischer esterification to convert the carboxylic acid to the desired methyl ester.

-

Causality: The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent (a large excess).[1]

Protocol:

-

Suspend 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while cooling the flask in an ice bath.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate (3 x volume of methanol used).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Data Summary and Validation

Each step of the synthesis should be validated through appropriate analytical techniques to confirm the identity and purity of the intermediates and the final product.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | Ethyl 2-cyano-3-oxobutanoate | Methylhydrazine, Ethanol | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | 75-85% |

| 2 | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | NaNO₂, HBr, CuBr | 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 60-70% |

| 3 | 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | Methanol, H₂SO₄ | This compound | 85-95% |

Self-Validation System:

-

TLC: Essential for monitoring reaction progress and assessing the purity of column fractions.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the structure of each intermediate and the final product by identifying characteristic chemical shifts and coupling constants.

-

Mass Spectrometry (MS): Verifies the molecular weight of the compounds, confirming the successful incorporation of the bromine atom.

References

- Patil, S., Dandale, A., & Patil, P. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research.

- Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

- Özdemir, A., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.

- Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1.

- ResearchGate. (n.d.).

- MDPI. (2009).

- Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.

- Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.

- Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development.

- Smolecule. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

- PubChem. (n.d.).

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN106866750A.

- Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

- Tumosienė, I., et al. (2023).

- ChemicalBook. (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

- ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.

Sources

- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate chemical properties

An In-depth Technical Guide to Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Introduction: A Versatile Heterocyclic Scaffold

This compound is a highly functionalized pyrazole derivative that serves as a critical building block in modern organic synthesis. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry due to its unique electronic properties and ability to participate in various biological interactions.[1][2] The specific arrangement of substituents on this molecule—an N-methyl group, a bromine atom at the 3-position, and a methyl ester at the 5-position—provides a trifecta of reactive handles. This strategic functionalization allows for sequential, regioselective modifications, making it an invaluable intermediate for constructing complex molecular architectures, particularly in the discovery of novel therapeutics and advanced materials.

This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with the technical insights necessary to leverage its full synthetic potential.

Core Chemical and Physical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in synthesis. The properties of the title compound are summarized below. It is important to distinguish this molecule from its isomers, such as methyl 5-bromo-1H-pyrazole-3-carboxylate, which may have different properties.[3]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 126929-05-7 | Inferred from related structures |

| Molecular Formula | C₆H₇BrN₂O₂ | Calculated |

| Molecular Weight | 219.04 g/mol | Calculated |

| Physical Form | Expected to be a white to yellow solid | |

| Solubility | Likely soluble in organic solvents like DCM, EtOAc, and alcohols | General chemical knowledge |

| Storage | Store in a refrigerator (2-8°C) under an inert atmosphere | [4] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the single proton on the pyrazole ring (H-4) would appear, typically in the aromatic region. Two additional singlets would be observed for the N-methyl group and the ester's O-methyl group, with characteristic shifts around 3.5-4.0 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the three pyrazole ring carbons, the carbonyl carbon of the ester, and the two methyl carbons (N-CH₃ and O-CH₃). The carbon atom attached to the bromine (C-3) will have a chemical shift influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720-1750 cm⁻¹.[5] Other significant peaks would include C-H stretching and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Two molecular ion peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule with the ⁷⁹Br isotope and the ⁸¹Br isotope (M⁺ and M⁺+2).

Synthesis and Reactivity

The synthetic utility of this compound stems from its strategic placement of functional groups, which act as hubs for molecular elaboration.

General Synthetic Approach

While specific, optimized protocols for this compound are proprietary or scattered in patent literature, a logical and common synthetic pathway can be constructed based on established pyrazole chemistry. A plausible route involves the condensation of a β-ketoester derivative with methylhydrazine, followed by a regioselective bromination step.

Below is a generalized workflow for the synthesis.

Caption: Generalized synthetic workflow for the target pyrazole.

Core Reactivity

The true power of this compound lies in the differential reactivity of its functional groups. This allows for a programmed, stepwise approach to building molecular complexity.

-

Cross-Coupling at the C-3 Position: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This is the primary site for introducing carbon-carbon (Suzuki, Stille, Sonogashira, Heck) or carbon-heteroatom (Buchwald-Hartwig) bonds, enabling the attachment of a vast array of aryl, alkyl, or vinyl groups.

-

Modification of the Ester Group: The methyl ester at the C-5 position is a versatile handle. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (a common linkage in pharmaceuticals), converted to other esters, or reduced to an alcohol.

-

N-Methyl Group: The N-methyl substituent serves a crucial role by protecting the N-1 position of the pyrazole ring. This prevents competing side reactions during synthesis, such as N-arylation, and ensures that reactions are directed specifically to the other functional groups. It also enhances the compound's solubility in organic solvents.

The diagram below illustrates the key reactivity hubs of the molecule.

Caption: Key reactive sites on the pyrazole scaffold.

Applications in Research and Development

The structural motifs accessible from this building block are prevalent in several areas of chemical science.

Medicinal Chemistry

The pyrazole nucleus is a cornerstone of many approved drugs. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] this compound is a key intermediate for synthesizing libraries of compounds for drug discovery screening. For example, the synthesis of complex molecules targeting cancer cell lines often involves pyrazole intermediates.[1] The ability to functionalize both the C-3 and C-5 positions allows for the precise tuning of a molecule's steric and electronic properties to optimize its binding affinity to biological targets like kinases or other enzymes.

Agrochemicals

This pyrazole scaffold is also central to the design of modern pesticides and herbicides. A prominent example is the insecticide family of ryanodine receptor modulators. The synthesis of chlorantraniliprole, a broad-spectrum insecticide, relies on a 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid intermediate.[6][7] Our title compound is an analogous and equally powerful precursor for developing next-generation crop protection agents, where the C-3 substituent and the C-5 amide group are systematically varied to enhance potency and selectivity.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Based on data for structurally similar compounds, the following precautions are advised.

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) to ensure long-term stability.[4]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed platform for innovation. Its well-defined reactive sites—the bromine atom for cross-coupling and the ester for functional group interconversion—provide a reliable and predictable pathway for the synthesis of diverse and complex molecules. For researchers in drug discovery, agrochemistry, and materials science, this compound represents a powerful tool for accelerating the development of novel, high-value chemical entities.

References

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

-

Methyl 5-bromo-1H-pyrazole-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Methyl 3-bromo-1H-pyrazole-5-carboxylate. MySkinRecipes. Available at: [Link]

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available at: [Link]

-

N-Methyl-3-Bromo-5-Methyl Pyrazole. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.

-

N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- US EPA. Available at: [Link]

-

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 5-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 71463783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-bromo-1H-pyrazole-5-carboxylate [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 8. methyl 3-bromo-1H-pyrazole-5-carboxylate 97% | CAS: 1328893-17-9 | AChemBlock [achemblock.com]

1H NMR spectrum of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Introduction: Structural Elucidation of a Privileged Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile synthetic handles.[1][2] Accurate and unambiguous structural characterization is paramount in the development of novel pyrazole-based entities. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the definitive method for elucidating molecular structure in solution.

This technical guide provides an in-depth analysis of the proton (¹H) NMR spectrum of a key synthetic intermediate: This compound . We will dissect the theoretical underpinnings of the expected spectrum, offer expert interpretation of signal characteristics, and provide a robust, field-proven protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to interpret and leverage NMR data for this class of compounds.

Molecular Structure and Proton Environments

To accurately predict and interpret the ¹H NMR spectrum, we must first identify the distinct, non-equivalent proton environments within the molecule. In this compound, there are three such environments.

Figure 1. Molecular structure highlighting the three distinct proton environments.

-

Pyrazole Ring Proton (H-4): The sole proton attached to the pyrazole core at position 4.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen at position 1.

-

Ester Methyl Protons (O-CH₃): The three protons of the methyl group in the methyl carboxylate substituent at position 5.

Spectral Prediction and Mechanistic Rationale

The chemical shift (δ), integration, and multiplicity of each signal are dictated by the local electronic environment of the protons. Due to the absence of adjacent protons for any of the three distinct sets, the spectrum is predicted to be simple, consisting of three singlets. The primary challenge lies in the accurate assignment of each singlet based on a sound understanding of substituent effects.

Pillar 1: Chemical Shift (δ) Analysis

The position of a signal on the x-axis (chemical shift) is highly sensitive to shielding and deshielding effects from nearby functional groups.

-

H-4 (Pyrazole Ring Proton): Protons on unsubstituted pyrazole rings typically resonate between 6.3 ppm (H-4) and 7.6 ppm (H-3/H-5).[3] In this molecule, the H-4 proton is flanked by two powerful electron-withdrawing groups: a bromine atom at C-3 and a methyl carboxylate group at C-5. The bromine atom exerts a strong deshielding effect through-bond via its electronegativity. The carboxylate group also deshields the ring proton due to its anisotropic effect and electron-withdrawing nature. Consequently, the signal for H-4 is expected to appear significantly downfield, likely in the ~7.0-7.5 ppm range. Computational studies on substituted pyrazoles confirm that halogen substituents lead to downfield shifts of adjacent protons.[4]

-

N-Methyl Protons (N-CH₃): The chemical shift for protons of an N-methyl group on a pyrazole ring is typically found in the range of 3.6-4.0 ppm .[5][6] The specific position is influenced by the substituents on the ring, but this provides a reliable diagnostic window. Data for the similar compound N-methyl-3-bromo-5-methyl pyrazole shows the N-CH₃ signal at 3.62 ppm, providing a strong reference point.[5]

-

Ester Methyl Protons (O-CH₃): The protons of a methyl ester group generally produce a singlet in the region of 3.6-3.9 ppm .[7][8] This range slightly overlaps with the N-methyl signal. However, the O-CH₃ protons are often slightly more deshielded than N-CH₃ protons in similar heterocyclic systems. Therefore, we can predict the O-CH₃ signal to be at the higher end of this range, likely around ~3.9 ppm .

Pillar 2: Integration and Multiplicity

-

Integration: The relative area under each signal is directly proportional to the number of protons it represents. We expect a ratio of 1:3:3 for the H-4, N-CH₃, and O-CH₃ signals, respectively. This provides an immediate and powerful check on our assignments.

-

Multiplicity: Multiplicity, or the splitting of a signal, is caused by spin-spin coupling with neighboring non-equivalent protons. In this molecule, the H-4 proton has no protons on adjacent carbons (C-3 or C-5). Similarly, the protons of the two methyl groups are isolated. Therefore, no ¹H-¹H coupling is expected, and all three signals should appear as sharp singlets (s) . While long-range couplings can occur in aromatic systems, they are typically very small (<<1 Hz) and often not resolved in standard ¹H NMR spectra.[9]

Data Summary: Predicted ¹H NMR Spectrum

The predicted data for the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is summarized below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (ring) | 7.0 - 7.5 | Singlet (s) | 1H |

| O-CH₃ (ester) | ~3.9 | Singlet (s) | 3H |

| N-CH₃ | ~3.7 | Singlet (s) | 3H |

Experimental Protocol: A Self-Validating Methodology

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to ensure spectral integrity.

Workflow Diagram

Figure 2. Standard workflow for ¹H NMR data acquisition and analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a common, relatively non-polar solvent that dissolves many organic compounds. TMS provides a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.

-

Tune and match the probe for the ¹H frequency. Causality: This maximizes the efficiency of radiofrequency pulse transmission and signal detection, improving sensitivity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer). A sufficient number of scans (typically 16 or 32) should be collected to ensure a good signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is generally adequate for protons with fast relaxation times like those in this molecule.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the three distinct singlet signals. Normalize the integration values, for example, by setting the area of the downfield singlet (H-4) to 1.0.

-

Verify that the other two signals integrate to approximately 3.0, confirming the 1:3:3 proton ratio.

-

Assign each peak according to the predicted chemical shifts discussed previously.

-

Conclusion

The ¹H NMR spectrum of this compound is a clear and informative fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts and the influence of the bromo and methyl carboxylate substituents, a confident assignment of the three expected singlets is readily achievable. The predicted spectrum, characterized by a downfield singlet for the H-4 proton and two upfield singlets for the N-methyl and ester methyl groups in a 1:3:3 integration ratio, provides an unambiguous confirmation of the compound's identity. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data suitable for research, publication, and regulatory submission.

References

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from ResearchGate. [Link]

-

Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 635-642. [Link]

-

Di, C., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 651-656. [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from ResearchGate. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from Connect Journals. [Link]

-

AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from AOCS Lipid Library. [Link]

-

Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from Organic Synthesis International. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from Chemistry LibreTexts. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from MDPI. [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]

-

National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from NIH National Center for Biotechnology Information. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 6. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 7. aocs.org [aocs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Navigating the Synthesis and Characterization of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Technical Guide for Researchers

Introduction: Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block, offering versatile functional handles for elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and safe handling, with a focus on the practical considerations for researchers in drug discovery and chemical development.

Chemical Identity and Structural Elucidation

A significant challenge in sourcing and documenting this compound is the ambiguity surrounding its unique Chemical Abstracts Service (CAS) number. While the specific CAS number for this compound is not consistently reported across major chemical databases, its immediate synthetic precursor, 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid , is well-documented with CAS Number 173841-05-9 .

Furthermore, the isomeric compound, methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate , is identified with CAS Number 1222174-92-6 [1]. The structural difference, though subtle, is critical for reaction planning and biological evaluation. This guide will focus on the synthesis and properties of the title compound, this compound, proceeding from its known carboxylic acid precursor.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

| 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 173841-05-9 | C₅H₅BrN₂O₂ | 205.01 g/mol | Carboxylic acid at C5, Bromo at C3, Methyl at N1 |

| This compound | Undetermined | C₆H₇BrN₂O₂ | 219.04 g/mol | Methyl ester at C5, Bromo at C3, Methyl at N1 |

| Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 1222174-92-6 | C₆H₇BrN₂O₂ | 219.04 g/mol | Methyl ester at C3, Bromo at C5, Methyl at N1 |

Synthetic Strategy: Esterification of the Carboxylic Acid Precursor

The most direct and industrially scalable route to this compound is the esterification of its corresponding carboxylic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is the method of choice for this transformation due to its efficiency and the use of readily available reagents.[2]

Causality of Experimental Design

The core of the Fischer esterification is the acid-catalyzed nucleophilic acyl substitution.[3] The reaction is an equilibrium process, and specific choices are made to drive it towards the desired ester product.

-

Acid Catalyst (H₂SO₄): A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.[2][3] Sulfuric acid is ideal as it is a strong acid and also acts as a dehydrating agent, helping to sequester the water byproduct.

-

Methanol as Reagent and Solvent: Using methanol in large excess serves a dual purpose. Firstly, it acts as the nucleophile. Secondly, as the solvent, its high concentration shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

-

Heat (Reflux): The reaction is typically performed at the reflux temperature of the alcohol. This provides the necessary activation energy for the reaction to proceed at a practical rate without requiring excessively long reaction times.

-

Removal of Water: The formation of water as a byproduct means the reaction is reversible. Driving the reaction to completion requires the removal of water, either by using a dehydrating agent like sulfuric acid or by azeotropic distillation if a different solvent were used.[2]

Synthetic Workflow Diagram

Caption: Fischer esterification workflow for target compound synthesis.

Detailed Experimental Protocol

Materials:

-

3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-50 eq, serves as solvent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

-

Reagent Addition: Add anhydrous methanol to the flask. Stir the suspension until the acid is partially or fully dissolved.

-

Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid to the stirring mixture. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure this compound.

Physicochemical Properties and Spectroscopic Data

While direct experimental data for the title compound is scarce, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Predicted Value / Observation |

| Physical Form | White to off-white solid. |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.1-7.3 (s, 1H, pyrazole C4-H), δ ~ 4.0 (s, 3H, N-CH₃), δ ~ 3.9 (s, 3H, O-CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 160-162 (C=O), δ ~ 140-145 (pyrazole C5), δ ~ 120-125 (pyrazole C3-Br), δ ~ 110-115 (pyrazole C4), δ ~ 52-54 (O-CH₃), δ ~ 38-40 (N-CH₃). |

| Mass Spectrometry (EI) | M⁺ and M⁺+2 peaks at m/z 218 and 220 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

Reactivity and Applications in Drug Development

This compound is a bifunctional synthetic intermediate. The bromine atom and the methyl ester group are orthogonal handles for further chemical modification.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents at the 3-position of the pyrazole ring, a common strategy in the development of kinase inhibitors and other targeted therapies.

-

Amide Formation: The methyl ester can be readily hydrolyzed to the parent carboxylic acid or directly converted into amides by reaction with amines. This is a crucial step in the synthesis of many commercial agrochemicals and pharmaceuticals, such as insecticides that target ryanodine receptors.[4][5]

Logical Pathway for Advanced Intermediate Synthesis

Caption: Reactivity map for scaffold diversification.

Safety and Handling

As a brominated heterocyclic compound, this compound should be handled with appropriate care. Safety information for related compounds indicates the following potential hazards.

-

Hazard Statements: Based on analogs, the compound is likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

-

IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.[Link]

- Fischer, E.; Speier, A.Ber. Dtsch. Chem. Ges.1895, 28, 3252-3258.

-

MasterOrganicChemistry.com. Fischer Esterification.2022 . [Link]

-

University of Toronto. CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification).2024 . [Link]

Sources

- 1. 1222174-92-6|Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. guidechem.com [guidechem.com]

- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 6. Methyl 3-bromo-1H-pyrazole-5-carboxylate | 2246373-43-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Introduction

Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic pyrazole ring, and an ester moiety, allows for diverse chemical modifications, making it a valuable scaffold for combinatorial chemistry and targeted synthesis. Notably, this and structurally similar pyrazoles are precursors to a range of biologically active molecules, including insecticides and potential therapeutic agents.[1] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this versatile intermediate, with a focus on the underlying chemical principles and practical experimental guidance for researchers in drug discovery and chemical development.

Strategic Synthetic Approaches

The synthesis of this compound can be approached through several convergent strategies. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and regiochemical considerations. The two most prevalent and logical pathways are:

-

Pathway A: Pyrazole Ring Formation Followed by Sequential N-Methylation and Bromination. This is a classical and highly adaptable approach that begins with the construction of the core pyrazole-5-carboxylate structure.

-

Pathway B: Synthesis from a Pre-brominated Precursor. This strategy involves the use of a bromine-containing starting material to construct the pyrazole ring, which can offer advantages in terms of regioselectivity.

This guide will now delve into the specifics of each pathway, providing detailed experimental protocols and the rationale behind the chosen reagents and conditions.

Pathway A: Stepwise Functionalization of a Preformed Pyrazole Ring

This synthetic route is arguably the more flexible of the two, allowing for the synthesis of various analogs by simply modifying the methylation or bromination steps. The general workflow is depicted below.

Caption: Synthetic workflow for Pathway A.

Step 1: Cyclocondensation to Form the Pyrazole Core

The cornerstone of this pathway is the Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2] In this case, to obtain the desired methyl 5-carboxylate, a suitable starting material is dimethyl acetylenedicarboxylate or a related derivative. The reaction with methylhydrazine directly installs the N-methyl group.

Experimental Protocol: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate

-

To a solution of methylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at a temperature maintained between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 1-methyl-1H-pyrazole-5-carboxylate.[3]

Causality Behind Experimental Choices: The use of methylhydrazine is critical for the direct introduction of the methyl group onto the pyrazole nitrogen.[4] The regioselectivity of the cyclization is governed by the nature of the substituents on the 1,3-dicarbonyl equivalent. The reaction is typically exothermic, necessitating initial cooling to control the reaction rate and minimize side product formation.

Step 2: Electrophilic Bromination

With the methyl 1-methyl-1H-pyrazole-5-carboxylate in hand, the next step is the regioselective bromination of the pyrazole ring. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution. The directing effects of the N-methyl and the ester groups favor bromination at the C3 and C4 positions. However, steric hindrance and electronic factors often allow for selective bromination.

Experimental Protocol: Synthesis of this compound

-

Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration, concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford the desired this compound.[5]

Causality Behind Experimental Choices: N-bromosuccinimide is a convenient and safer alternative to liquid bromine for electrophilic bromination.[5] The reaction is performed at low temperatures to enhance regioselectivity and to control the reactivity of the brominating agent. The choice of a non-polar aprotic solvent like DCM is ideal as it is inert under the reaction conditions and facilitates easy work-up.

| Parameter | Step 1: Cyclocondensation | Step 2: Bromination |

| Key Reagents | Dimethyl acetylenedicarboxylate, Methylhydrazine | N-bromosuccinimide |

| Solvent | Ethanol or Methanol | Dichloromethane or Chloroform |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% | 80-95% |

Pathway B: Construction from a Brominated Precursor

This alternative approach begins with a brominated building block and constructs the pyrazole ring around it. This can be an efficient strategy if suitable brominated starting materials are readily available.

Caption: Synthetic workflow for Pathway B.

A plausible starting material for this pathway is a brominated derivative of a β-ketoester. For instance, the reaction of a compound like methyl 3-bromo-2,4-dioxopentanoate with methylhydrazine would directly yield the target molecule.

Experimental Protocol: Synthesis from a Brominated β-Ketoester

-

In a round-bottom flask, dissolve the brominated β-ketoester (e.g., methyl 3-bromo-2,4-dioxopentanoate) (1.0 eq) in a suitable solvent like ethanol.

-

Add a solution of methylhydrazine (1.0 eq) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to give this compound.

Causality Behind Experimental Choices: This one-pot cyclocondensation directly incorporates the bromine atom into the final structure, potentially reducing the number of synthetic steps.[6] The choice of a brominated 1,3-dicarbonyl compound is critical for the success of this route. Refluxing is often necessary to drive the cyclization to completion.

Conclusion

The synthesis of this compound is readily achievable through logical and well-established synthetic organic chemistry principles. Pathway A, involving the sequential functionalization of a pre-formed pyrazole ring, offers greater flexibility for analog synthesis. Pathway B, which utilizes a pre-brominated precursor, can be more atom-economical if the starting materials are accessible. The protocols provided herein are robust and can be adapted by researchers in various fields of chemical science. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high yields and purity of this valuable synthetic intermediate.

References

- Vertex AI Search. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

- ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.

- Benchchem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

- ChemicalBook. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

- Guidechem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.

- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- Smolecule. 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid.

- FAQ. What are the synthesis and applications of 1-Methyl-1H-pyrazole-5-carboxylic acid?.

- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles.

- ResearchGate. Synthesis of substituted pyrazoles 1. | Download Scientific Diagram.

- MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.

- Organic Chemistry Portal. Pyrazole synthesis.

- NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.

- ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3)..

- ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid.

- ChemicalBook. 1-Methylpyrazole synthesis.

- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid.

- ChemicalBook. 3-BROMO-1H-PYRAZOLE synthesis.

- ResearchGate. Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide | Request PDF.

- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.

- PubChem. 1-methyl-1H-pyrazole-5-carboxylic acid.

- ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Advanced ChemBlocks. methyl 3-bromo-1H-pyrazole-5-carboxylate 97% | CAS.

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 4. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]

- 6. researchgate.net [researchgate.net]

crystal structure of pyrazole carboxylate derivatives

An In-Depth Technical Guide to the Crystal Structure of Pyrazole Carboxylate Derivatives

Abstract

Pyrazole carboxylate derivatives represent a cornerstone in modern chemistry, with their structural versatility underpinning significant advancements in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive exploration of the crystal structure of these vital compounds. We will delve into the critical aspects of crystal engineering, from the synthesis of high-quality single crystals to their definitive analysis by X-ray diffraction. The narrative emphasizes the causality behind experimental choices and elucidates the intricate web of intermolecular interactions—primarily hydrogen bonding and π-stacking—that governs their supramolecular architecture. Furthermore, we connect these solid-state structures to their functional roles, whether as potent pharmaceutical agents targeting specific biological pathways or as versatile linkers in the construction of advanced Metal-Organic Frameworks (MOFs).[3][4][5] This document serves as a technical resource for professionals seeking to understand and harness the structure-property relationships of pyrazole carboxylate derivatives.

The Foundational Importance of Pyrazole Carboxylate Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, combined with a carboxylate group, creates a molecular scaffold of remarkable utility. This unique combination imparts a favorable profile of electronic properties, hydrogen bonding capabilities, and coordinative potential. In drug discovery, this scaffold is present in numerous approved pharmaceuticals, including anti-inflammatory drugs like Celecoxib and various agents targeting cancer and inflammation.[2][5][6] The pyrazole moiety often acts as a bioisostere, replacing other aromatic rings to enhance pharmacological properties such as binding affinity and solubility.[6] In materials science, pyrazole carboxylates are highly valued as organic linkers for constructing Metal-Organic Frameworks (MOFs), a class of crystalline porous materials with extensive applications in gas storage, separation, and catalysis.[3][4][7] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount to controlling and optimizing these functions.

From Synthesis to Structure: A Crystallographic Workflow

The journey to elucidating a crystal structure is a meticulous process that begins with the synthesis of a suitable single crystal. The quality of the crystal is the single most important determinant for a successful structure determination.

The Art and Science of Crystal Growth

The choice of crystallization method is dictated by the physicochemical properties of the derivative, such as solubility and thermal stability.

-

Solvothermal/Hydrothermal Synthesis: This is the predominant method for producing coordination polymers and MOFs.[8] Reactants (the pyrazole carboxylate ligand and a metal salt) are sealed in a Teflon-lined autoclave with a solvent and heated above the solvent's boiling point. The increased temperature and pressure enhance the solubility of precursors, facilitating the formation of highly ordered, crystalline products that are often insoluble under ambient conditions. The choice of solvent and temperature can dramatically influence the final structure, leading to different polymorphs or coordination geometries.

-

Slow Evaporation: A classic and effective technique for many organic derivatives. The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. The key is to maintain a slow rate of supersaturation, which encourages the growth of a few large, well-ordered crystals rather than many small, imperfect ones. The solvent choice is critical; ideal solvents dissolve the compound sufficiently but are volatile enough to evaporate at a controlled rate.

-

Condensation Reactions: For certain N-substituted pyrazoles, the crystallization can occur in situ upon formation of the final product from precursors like chalcones and hydrazine hydrate.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic arrangement within a crystal. The protocol described below is a self-validating system, with checks and balances at each stage to ensure data integrity.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is identified under a microscope. It should be free of cracks and other visible defects. The crystal is mounted on a glass fiber or a loop and placed in the cold stream (usually 100 K) of the diffractometer to minimize thermal motion of the atoms.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. This data is used to determine the crystal's unit cell parameters (the dimensions of the basic repeating block) and Bravais lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each diffraction spot is measured. Modern CCD or CMOS detectors allow for rapid and accurate data collection.

-

Data Reduction and Correction: The raw diffraction intensities are integrated and scaled. Corrections are applied for experimental factors such as Lorentz-polarization effects and absorption of X-rays by the crystal itself.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: A model of the molecule is built and refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference electron density map or placed in calculated positions.

-

Validation: The final structure is rigorously validated using software like CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is typically a Crystallographic Information File (CIF).

For materials that do not yield suitable single crystals, structure determination can sometimes be achieved from high-quality laboratory powder X-ray diffraction (PXRD) data, though this is a more challenging process.[10][11] For nanocrystalline samples, 3D electron diffraction (3DED) is an emerging and powerful alternative.[12][13]

dot digraph "Crystallographic_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Experimental workflow from synthesis to structural analysis.

The Supramolecular Architecture: Decoding Intermolecular Interactions

The crystal structure is not merely the arrangement of a single molecule but a complex, three-dimensional tapestry woven by a hierarchy of intermolecular interactions. Understanding these interactions is the essence of crystal engineering.

Dominant Forces: The Role of Hydrogen Bonding

In pyrazole carboxylate derivatives, hydrogen bonds are the principal architects of the supramolecular assembly. The interplay between the acidic proton of the carboxylate group, the pyrazole N-H proton, and the acceptor sites (carboxylate oxygens, pyrazole nitrogens) gives rise to robust and predictable patterns.

-

Carboxylic Acid Dimer: The most common and stable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.[10] This creates a characteristic R²₂(8) graph set notation ring.

-

Pyrazole-Carboxylate Interactions: Strong O-H···N or N-H···O hydrogen bonds link the two key functional groups, often forming chains or sheets that propagate through the crystal lattice.[14] The specific pattern depends on the substitution and steric hindrance around the core.

-

Solvent/Co-ligand Involvement: In solvates or co-crystals, solvent molecules (like water or DMF) or co-ligands can participate in the hydrogen-bonding network, acting as bridges between the primary molecules and influencing the overall packing.[15]

dot digraph "Hydrogen_Bonding_Motifs" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=10, margin=0]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Common hydrogen bonding motifs in pyrazole carboxylates.

Other Key Interactions

While hydrogen bonds are dominant, other weaker interactions provide crucial stabilization and fine-tune the crystal packing.

-

π-π Stacking: The aromatic pyrazole ring and any attached phenyl groups frequently engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap.[8] These can be in a face-to-face or offset arrangement and are critical in organizing molecules into columns or layers.

-

Weak Hydrogen Bonds and Short Contacts: Interactions such as C-H···O, C-H···N, and C-H···π are ubiquitous.[10][16] While individually weak, their cumulative effect significantly contributes to the overall lattice energy and stability of the crystal.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Significance |

| Strong H-Bond | O-H···O | D···A: 2.5 - 2.8 | > 150° | Forms robust dimers and chains |

| Strong H-Bond | N-H···O / O-H···N | D···A: 2.7 - 3.0 | > 140° | Key structure-directing interaction |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.3 - 3.8 | N/A | Governs packing of aromatic systems |

| Weak H-Bond | C-H···O/N | D···A: 3.0 - 3.6 | > 110° | Fine-tunes molecular orientation |

Structure-Property Relationships: From Crystal to Function

The precise solid-state structure directly dictates the macroscopic properties and applications of pyrazole carboxylate derivatives.

Application in Metal-Organic Frameworks (MOFs)

The geometry and connectivity of the pyrazole carboxylate ligand are fundamental to the resulting MOF architecture. The carboxylate groups typically coordinate to the metal ions (e.g., Zn(II), Cu(II), Fe(III)), while the pyrazole nitrogens can either coordinate to another metal center or remain uncoordinated, offering a free site for post-synthetic modification or interaction with guest molecules.[7][12][17]

-

Structural Control: The length and rigidity of the ligand, along with the coordination preference of the metal ion, control the pore size, shape, and overall topology of the framework.[17][18] For example, using a V-shaped linker like pyrazole-3,5-dicarboxylic acid can lead to porous 3D frameworks.[12][13]

-

Functional Applications: The uncoordinated pyrazole nitrogen atoms can act as basic sites, enhancing the selective adsorption of acidic gases like CO₂.[7] The well-defined pores created by these crystalline networks are ideal for selective gas storage, separation, and heterogeneous catalysis.[19]

dot digraph "MOF_Node_Formation" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Pyrazole carboxylate ligands coordinating to a metal center.

Implications for Drug Design and Development

For a drug to be effective, it must bind to its biological target (e.g., an enzyme or receptor) with high affinity and specificity. The 3D shape of the drug molecule, dictated by its crystal structure, is crucial for this "lock-and-key" interaction.

-

Pharmacophore Modeling: The crystal structure provides the exact conformation of the molecule. This information is invaluable for computational studies like molecular docking, which predicts how the molecule will bind to its target.[20][21] It helps identify the key interactions (hydrogen bonds, hydrophobic contacts) responsible for its biological activity.

-

Polymorphism and Bioavailability: A single drug compound can often crystallize in multiple different forms, known as polymorphs. These polymorphs have the same chemical composition but different crystal packing, which can lead to significant differences in physical properties like solubility and dissolution rate. This, in turn, directly impacts the drug's bioavailability. Crystallographic analysis is the only definitive way to identify and characterize different polymorphs, a critical step in pharmaceutical development.

Conclusion and Future Outlook

The is a rich field of study that bridges fundamental chemistry with applied science. As this guide has detailed, single-crystal X-ray diffraction provides an unparalleled view into the molecular and supramolecular arrangement of these compounds. This structural knowledge is not merely academic; it is the critical blueprint that allows scientists to understand function and design new molecules with tailored properties. The principles of crystal engineering—harnessing intermolecular forces like hydrogen bonds and π-stacking—are central to this endeavor.

Looking ahead, the rational design of pyrazole carboxylate derivatives will continue to drive innovation. In materials science, the focus will be on creating novel MOFs with increasingly complex topologies and precisely tuned pore environments for challenging separations and catalytic transformations. In drug discovery, a deep understanding of the solid-state structure will remain essential for optimizing drug-receptor interactions, controlling polymorphism, and ultimately developing safer and more effective medicines. The continued synergy between synthesis, crystallography, and computational modeling will undoubtedly unlock new frontiers for this versatile and powerful class of molecules.

References

-

Title: Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates Source: American Chemical Society URL: [Link]

-

Title: Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes Source: SAGE Journals URL: [Link]

-

Title: Synthesis and crystal structures of N-substituted pyrazolines Source: PubMed URL: [Link]

-

Title: Importance of pyrazole carboxylic acid in MOFs preparation Source: ResearchGate URL: [Link]

-

Title: Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding Source: ResearchGate URL: [Link]

-

Title: Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction Source: Cambridge University Press & Assessment URL: [Link]

-

Title: Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates Source: ACS Publications URL: [Link]

-

Title: Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide Source: Cardiff University ORCA URL: [Link]

-

Title: 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials Source: Khalifa University URL: [Link]

-

Title: Crystal structure and molecular docking studies of new pyrazole-4-carboxamides Source: ResearchGate URL: [Link]

-

Title: Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation Source: OMAN UNIVERSTY URL: [Link]

-

Title: Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z Source: Cambridge University Press & Assessment URL: [Link]

-

Title: Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol Source: iomcworld.com URL: [Link]

-

Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: PubMed Central URL: [Link]

-

Title: The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 Source: Wiley Online Library URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

-

Title: Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

-

Title: Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde Source: ResearchGate URL: [Link]

-

Title: Novel pillar-layered metal organic frameworks based on pyrazole-carboxylate linkers for CO2 adsorption Source: Repositorio UC URL: [Link]

-

Title: Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity Source: National Institutes of Health URL: [Link]

-

Title: Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers Source: ACS Publications URL: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pillar-layered metal organic frameworks based on pyrazole-carboxylate linkers for CO2 adsorption [repositorio.uc.cl]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

A Technical Guide to the Solubility of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and application. This in-depth technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predictive assessment of its behavior in a range of common organic solvents, and a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to empower researchers to make informed decisions regarding solvent selection and to generate reliable, reproducible solubility data.

Introduction: The Significance of Solubility in the Application of Pyrazole Derivatives

Substituted pyrazoles are a cornerstone of modern synthetic chemistry, with applications spanning pharmaceuticals, agrochemicals, and functional materials. The specific compound, this compound, possesses a unique combination of functional groups that dictate its physicochemical properties, including its solubility. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a scaffold that can engage in various intermolecular interactions.[1] The presence of a bromine atom, a methyl ester, and an N-methyl group further modulates the molecule's polarity, hydrogen bonding capacity, and overall lipophilicity.

A comprehensive understanding of a compound's solubility is a critical factor in its journey from laboratory synthesis to real-world application.[1] It directly impacts:

-

Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system governs their concentration and, consequently, the reaction rate and overall yield.

-